tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C13H22F2N2O2 . It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures that are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable spirocyclic amine with difluorocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study biological systems and processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.
Medicine: . It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity to produce therapeutic effects. The exact pathways involved can vary, but they often include binding to specific sites on target molecules and altering their function.
Comparison with Similar Compounds
Tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: This compound is structurally similar but lacks the difluoro groups, which can affect its reactivity and properties.
6,6-Difluoro-2,8-diazaspiro[4.5]decane-2-carboxylic acid: This is a closely related compound that differs in the presence of a carboxylic acid group instead of the tert-butyl ester.
Uniqueness: Tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its difluoro substitution, which enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)4-6-16-8-13(12,14)15/h16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXKVSHFCXABJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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